
4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
Cyclization of thioamides and α-haloketones: This method involves the reaction of a thioamide with an α-haloketone in the presence of a base.
Condensation reactions: Condensation of benzylamine, methyl ketone, and phenyl isothiocyanate under acidic or basic conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thione group to a thiol or other reduced forms.
Substitution: The thiazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the thiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Potential use in drug development due to its biological activity.
Industry: Used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione involves interaction with specific molecular targets. These may include enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenyl-1,3-thiazole-5(4H)-thione: Lacks the benzyl group.
4-Benzyl-2-phenyl-1,3-thiazole-5(4H)-thione: Lacks the methyl group.
4-Benzyl-4-methyl-1,3-thiazole-5(4H)-thione: Lacks the phenyl group.
Uniqueness
4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione is unique due to the presence of all three substituents (benzyl, methyl, and phenyl) on the thiazole ring, which may confer specific biological activities and chemical properties.
Properties
CAS No. |
114234-23-0 |
|---|---|
Molecular Formula |
C17H15NS2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-benzyl-4-methyl-2-phenyl-1,3-thiazole-5-thione |
InChI |
InChI=1S/C17H15NS2/c1-17(12-13-8-4-2-5-9-13)16(19)20-15(18-17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
CPVXRGIHUWPLRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)SC(=N1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


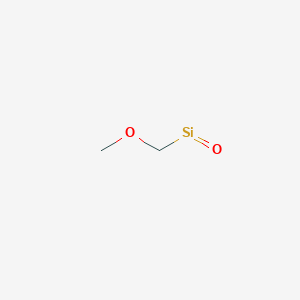


![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
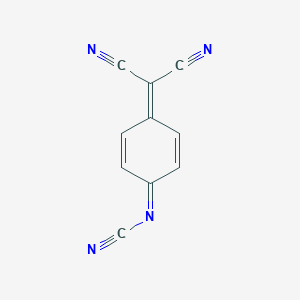
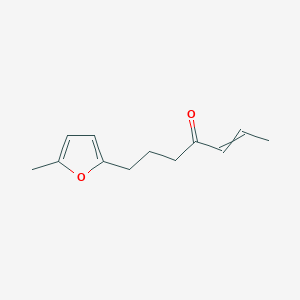
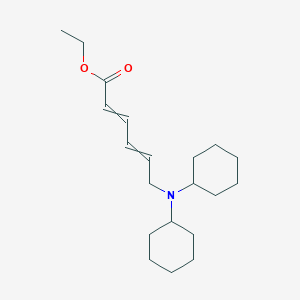
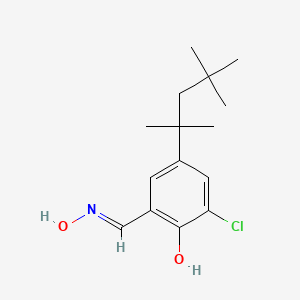
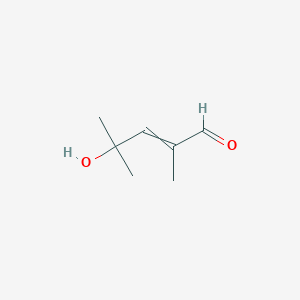
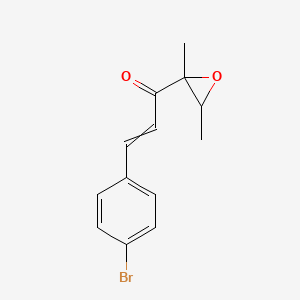
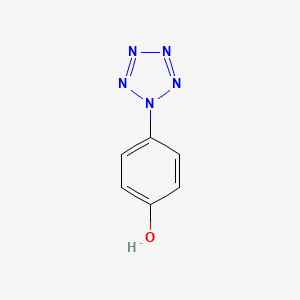
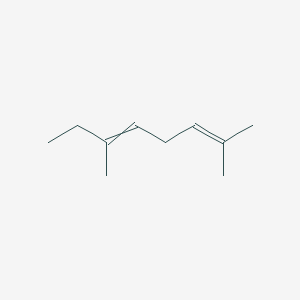

![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
